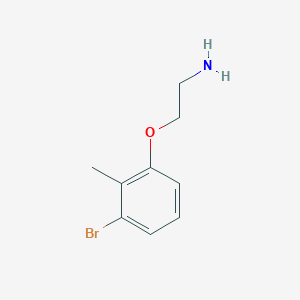![molecular formula C13H23O3PSi B12072443 Diethyl [4-(trimethylsilyl)phenyl]phosphonate CAS No. 2916-52-1](/img/structure/B12072443.png)
Diethyl [4-(trimethylsilyl)phenyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [4-(trimethylsilyl)phenyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring substituted with a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl [4-(trimethylsilyl)phenyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphonate with 4-(trimethylsilyl)phenyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures . Another method involves the use of hexamethyldisilazane as a silylating agent in the presence of zinc chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [4-(trimethylsilyl)phenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, while the phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydride for substitution reactions. Typical reaction conditions involve moderate to high temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phenyl phosphonates .
Aplicaciones Científicas De Investigación
Diethyl [4-(trimethylsilyl)phenyl]phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which diethyl [4-(trimethylsilyl)phenyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. In biological systems, it can inhibit enzymes by mimicking the transition state of phosphate ester hydrolysis. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic active sites .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include diethyl phenylphosphonate, diethyl methylphosphonate, and diethyl chloromethylphosphonate .
Uniqueness
Diethyl [4-(trimethylsilyl)phenyl]phosphonate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity compared to its analogs, making it a valuable reagent in various chemical and biological applications .
Propiedades
Número CAS |
2916-52-1 |
|---|---|
Fórmula molecular |
C13H23O3PSi |
Peso molecular |
286.38 g/mol |
Nombre IUPAC |
(4-diethoxyphosphorylphenyl)-trimethylsilane |
InChI |
InChI=1S/C13H23O3PSi/c1-6-15-17(14,16-7-2)12-8-10-13(11-9-12)18(3,4)5/h8-11H,6-7H2,1-5H3 |
Clave InChI |
YLBQBCCVSIDECC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=C(C=C1)[Si](C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12072394.png)
![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)

![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)








